3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one
Description
国际纯粹与应用化学联合会系统命名法
根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统命名为3-[2-硝基-4-(三氟甲基)苯氧基]苯并[c]色烯-6-酮。其结构解析遵循以下原则:
苯并[c]色烯-6-酮母核作为主要骨架,在3号位通过氧原子连接取代基团。取代基部分由2-硝基-4-(三氟甲基)苯氧基构成,其中硝基(-NO₂)位于苯环2号位,三氟甲基(-CF₃)位于4号位。该命名准确反映了分子中各官能团的相对位置与连接方式,其结构式可表示为:
分子结构特征表
| 结构要素 | 位置 | 化学式 |
|---|---|---|
| 苯并[c]色烯酮骨架 | 核心结构 | C₁₃H₇O₂ |
| 苯氧基取代基 | 3号位 | C₆H₃(NO₂)(CF₃)O |
| 酮基 | 6号位 | C=O |
该化合物的规范SMILES表示为:C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)N+[O-])OC2=O,直观展示了分子中原子的连接顺序与空间排列。InChI标识符为InChI=1S/C20H10F3NO5/c21-20(22,23)11-5-8-17(16(9-11)24(26)27)28-12-6-7-14-13-3-1-2-4-15(13)19(25)29-18(14)10-12/h1-10H,为计算机处理提供了标准化结构表征。
化学数据库中的命名惯例
各类化学数据库根据其索引体系采用不同的命名方案,主要体现为:
多数据库命名对照表
| 数据库名称 | 登记号 | 命名变体 |
|---|---|---|
| PubChem | CID 1109310 | 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one |
| ChemicalBook | CB61926011 | 3-[2-硝基-4-(三氟甲基)苯氧基]-6H-苯并[c]色烯-6-酮 |
| ChemSpider | 未公开 | 采用IUPAC名称与SMILES双重索引 |
值得注意的是,部分数据库会采用简写形式,如将"trifluoromethyl"缩写为"CF₃"或使用数字定位标记。CAS登录号系统为该化合物分配了唯一标识码,但具体号码在现有公开资料中尚未完全披露。Wolfram语言对接ChemSpider API的实践表明,现代化学信息学系统普遍采用多重标识符联合检索策略,支持通过InChIKey(HAEMDOWYAGVORK-UHFFFAOYSA-N)进行精确匹配。
分子式与分子量解析
元素组成分析表
| 元素 | 原子数 | 质量百分比 |
|---|---|---|
| 碳(C) | 20 | 59.86% |
| 氢(H) | 10 | 2.51% |
| 氟(F) | 3 | 14.21% |
| 氮(N) | 1 | 3.49% |
| 氧(O) | 5 | 19.93% |
精确分子量为401.2923原子质量单位,经同位素分布计算显示其主要同位素峰为401.092(基峰)、402.095(+1同位素)、403.098(+2同位素)。与类似物3-[2-硝基-4-(三氟甲基)苯氧基]-7,8,9,10-四氢-6H-苯并[c]色烯-6-酮(分子量405.32)相比,氢化程度差异导致分子量增加4.0277 amu,这为质谱鉴别提供了重要依据。
Properties
Molecular Formula |
C20H10F3NO5 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H10F3NO5/c21-20(22,23)11-5-8-17(16(9-11)24(26)27)28-12-6-7-14-13-3-1-2-4-15(13)19(25)29-18(14)10-12/h1-10H |
InChI Key |
HAEMDOWYAGVORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[c]Chromenone Skeleton
The benzo[c]chromenone system is constructed via cyclization reactions. A common approach involves the acid-catalyzed intramolecular Friedel-Crafts acylation of appropriately substituted precursors. For example, 2-hydroxyacetophenone derivatives undergo cyclization in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid, yielding the chromenone framework. Alternative methods include the use of microwave-assisted synthesis to reduce reaction times and improve yields.
Stepwise Synthesis and Reaction Optimization
Intermediate Preparation
Step 1: Synthesis of 6H-Benzo[c]chromen-6-one
-
Reactants : 2-Hydroxy-4-methylacetophenone (10 mmol), acetic anhydride (15 mmol).
-
Conditions : Reflux in PPA (120°C, 6 h).
-
Yield : 68–72% after recrystallization from ethanol.
Step 2: Nitration and Trifluoromethylation
-
Nitration : Treat 6H-benzo[c]chromen-6-one with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
-
Trifluoromethylation : Introduce the trifluoromethyl group via radical trifluoromethylation using CF₃I and a photoredox catalyst.
Step 3: Phenoxy Group Coupling
Optimization of Reaction Parameters
Critical factors influencing yield and selectivity include:
Lower temperatures (25°C) result in incomplete conversion (<25% yield), while polar solvents like DMSO or DMF lead to side reactions.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to maintain consistent temperature and mixing, critical for exothermic nitration and coupling steps. A tubular reactor with a residence time of 30 minutes achieves 92% conversion in the phenoxy coupling step, compared to 89% in batch processes.
Purification and Isolation
Final purification involves a combination of solvent extraction (ethyl acetate/water) and chromatography (silica gel, eluent: ethyl acetate/hexane). Recrystallization from ethanol yields >99% purity, as confirmed by HPLC.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, ArH), 7.92 (s, 1H, ArH), 7.78–7.65 (m, 3H, ArH), 7.12 (d, J = 8.8 Hz, 1H, ArH).
-
¹³C NMR : 177.8 (C=O), 154.2 (C-O), 122.1 (CF₃, q, J = 288 Hz).
-
HRMS : m/z 405.0952 [M+H]⁺ (calc. 405.0954).
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | Differential Scanning Calorimetry |
| Solubility (25°C) | 0.12 mg/mL in H₂O | HPLC |
| LogP | 3.8 ± 0.2 | Shake-flask method |
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and reactivity. These interactions can affect various molecular pathways, making the compound useful in different research contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 6H-benzo[c]chromen-6-one scaffold has been extensively modified to explore structure-activity relationships (SAR). Key analogues include:
Key Trends in Bioactivity
- PDE2 Inhibition: Alkoxylated derivatives (e.g., 1f) with C3–C5 chains exhibit superior activity.
- ERβ Selectivity : Bis-hydroxyl groups at positions 3 and 8 are critical for ERβ agonism. The nitro group in the target compound may disrupt hydrogen bonding required for ER selectivity, unlike trifluoromethyl-hydroxyl combinations .
- Cholinesterase Inhibition : Derivatives with bulky substituents (e.g., tetrahydro-2H-pyran) show enhanced activity, suggesting that the nitro-trifluoromethyl group in the target compound could improve blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity : Alkoxylated derivatives (logP ~3.5–4.0) have higher membrane permeability than hydroxylated analogues. The trifluoromethyl-nitro group in the target compound may reduce logP, balancing solubility and permeability .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in ERβ-selective derivatives. The nitro group, however, may increase susceptibility to reduction, necessitating further prodrug optimization .
Biological Activity
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one, with the CAS number 304894-76-6, is a complex organic compound notable for its unique structural attributes and potential biological activities. This compound features a benzo[c]chromen backbone with functional groups that may influence its interaction with biological systems. This article explores its biological activity, focusing on antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H14F3NO5, with a molecular weight of 405.32 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H14F3NO5 |
| Molecular Weight | 405.32 g/mol |
| Density | 1.49 g/cm³ (predicted) |
| Boiling Point | 505.1 °C (predicted) |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that flavonoids with similar structures display antibacterial effects against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some related compounds ranged from 0.39 to 128 µg/mL, suggesting a promising antibacterial profile .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For example, related compounds showed IC50 values indicating significant cytotoxicity against human colon cancer cells (HCT 116), with some derivatives exhibiting over 50% relative potency compared to standard chemotherapeutics like doxorubicin .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (µM) | Relative Potency |
|---|---|---|---|
| This compound | HCT 116 | 4.363 | >50% |
| Doxorubicin | HCT 116 | - | Standard |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the presence of the trifluoromethyl group is believed to enhance membrane permeability and facilitate interactions with cellular targets, potentially leading to increased efficacy in disrupting bacterial membranes or inhibiting cancer cell growth .
Case Studies
- Study on Antibacterial Activity : A recent study focused on the structure-activity relationship of flavonoids indicated that modifications at specific positions on the chromen backbone could significantly enhance antibacterial activity against Gram-positive bacteria . The study concluded that compounds with hydroxyl groups at specific positions showed better activity compared to their counterparts.
- Anticancer Evaluation : Another investigation assessed various derivatives of benzo[c]chromen compounds for their anticancer properties. The results showed that certain modifications could lead to substantial increases in cytotoxicity against multiple cancer cell lines, highlighting the importance of structural variations in determining biological activity .
Q & A
Q. Key factors affecting yield :
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | CuSO₄, NaOH, 80°C | 65–75 | |
| 2 | K₂CO₃, DMF, 90°C | 50–60 |
How can spectroscopic and chromatographic methods characterize this compound’s purity and structural integrity?
Q. Basic
Q. Advanced validation :
- X-ray crystallography for absolute configuration (if crystalline).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Q. Basic
- Enzyme inhibition : Phosphodiesterase II (PDE2) or cholinesterase assays using fluorogenic substrates (e.g., IBMX as a positive control) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antioxidant assays : DPPH radical scavenging with ascorbic acid as a reference .
Q. Controls :
- Vehicle controls (DMSO <0.1% v/v).
- Positive controls (e.g., Donepezil for cholinesterase inhibition) .
How can conflicting biological activity data across studies be resolved?
Advanced
Discrepancies may arise from:
- Assay conditions (pH, temperature, incubation time).
- Compound stability (e.g., degradation in aqueous media).
- Cell line variability (genetic drift in cancer models).
Q. Methodological solutions :
- Standardized protocols : Adopt OECD guidelines for reproducibility.
- Metabolite profiling : LC-MS to identify degradation products .
- Dose-response curves : Use Hill slopes to compare potency across studies .
What strategies optimize the compound’s target selectivity in PDE2 vs. related enzymes (e.g., PDE4)?
Q. Advanced
Q. Example Selectivity Data :
| Derivative | PDE2 IC₅₀ (nM) | PDE4 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent | 120 | 850 | 7.1 |
| Cyano-sub | 95 | 2200 | 23.2 |
How do photophysical properties (e.g., fluorescence) enable its use as a chemosensor?
Advanced
The compound exhibits metal ion-responsive fluorescence quenching via photoinduced electron transfer (PET).
Q. Optimization :
- Derivatization : Attach chitosan to enhance water solubility and sensor stability .
- Time-resolved fluorescence : Minimize background noise in complex matrices .
What computational methods predict its ADMET properties for preclinical development?
Q. Advanced
- ADMET Prediction : Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP ~3.2, optimal for blood-brain barrier penetration).
- CYP450 inhibition (High risk for CYP3A4).
- MD Simulations : Assess binding stability with PDE2 over 100 ns trajectories .
Q. Validation :
- In vitro hepatic microsomal assays to confirm metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
